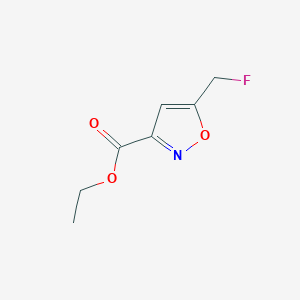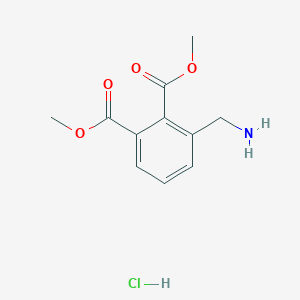
1-(Ethylsulfonyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)azetidin-3-ol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 1-(Ethylsulfonyl)azetidin-3-ol typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Coupling Reaction: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial production methods for this compound are not extensively documented, but the described synthetic route is scalable and can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
1-(Ethylsulfonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be oxidized to form 1-(Ethylsulfonyl)azetidin-3-one using nitroxyl reagents.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
Reduction: It can be reduced under appropriate conditions to yield different derivatives, although specific reduction reactions are less commonly reported.
Common reagents used in these reactions include TEMPO for oxidation and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethylsulfonyl)azetidin-3-ol has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of baricitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis. The compound’s structure allows it to interact with specific molecular targets, making it valuable in drug development.
Materials Science: Azetidine derivatives, including this compound, are used in the synthesis of polyamines through ring-opening polymerization.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfonyl)azetidin-3-ol is primarily studied in the context of its role as an intermediate in the synthesis of baricitinib. Baricitinib inhibits Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cytokine receptor signaling pathways . By inhibiting these kinases, baricitinib reduces inflammation and modulates immune responses, making it effective in treating autoimmune diseases like rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
1-(Ethylsulfonyl)azetidin-3-ol can be compared with other azetidine derivatives and sulfonyl-containing compounds:
Azetidine-3-ol: This compound lacks the ethylsulfonyl group, making it less reactive in certain substitution reactions.
1-(Methylsulfonyl)azetidin-3-ol: Similar to this compound but with a methyl group instead of an ethyl group. This slight difference can affect the compound’s reactivity and solubility.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a valuable intermediate in pharmaceutical synthesis.
Propriétés
Formule moléculaire |
C5H11NO3S |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
1-ethylsulfonylazetidin-3-ol |
InChI |
InChI=1S/C5H11NO3S/c1-2-10(8,9)6-3-5(7)4-6/h5,7H,2-4H2,1H3 |
Clé InChI |
HFIOTINACHQWDE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)

![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)









